3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that contains a thieno[3,2-d]pyrimidine-2,4-dione group, a piperazine ring, and a chlorophenyl group . Piperazine rings and chlorophenyl groups are common in pharmaceutical compounds .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperazine ring and the thieno[3,2-d]pyrimidine-2,4-dione group .Scientific Research Applications
Heteroaromatization and Synthesis of Novel Compounds
Synthesis of Pyrimidine Derivatives
A variety of novel triazolopyrimidine and pyrimidinetrione derivatives have been synthesized, showcasing the utility of heteroaromatization techniques. These compounds are of interest due to their antimicrobial activities, highlighting their potential in developing new therapeutic agents (El-Agrody et al., 2001).
Anticancer and Anti-inflammatory Agents
Thieno[3,2-d]pyrimidine Derivatives as Anticancer Agents
A series of thieno[3,2-d]pyrimidine compounds containing a piperazine unit have been designed and synthesized, targeting their application as putative anti-cancer agents. This approach is based on the structural framework of protein tyrosine kinase inhibitors, indicating the compound's relevance in cancer treatment (Min, 2012).
Anticonvulsant Activity
Novel Pyrrolidine Dione Derivatives
The synthesis of a new series of pyrrolidine-2,5-dione derivatives has been reported, with initial pharmacological screening suggesting potential anticonvulsant properties. This study provides insight into the therapeutic potential of such derivatives, especially for neurological conditions (Rybka et al., 2017).
Synthesis of Sulfonylurea Derivatives
Thieno[2,3-D]Pyrimidine Derivative with Sulfonylurea Moiety
A novel compound bearing a sulfonylurea group has been synthesized, demonstrating the versatility of thienopyrimidine derivatives in incorporating functional groups for potential biological applications (Chen et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a common structural motif found in this compound, is known to be present in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Compounds with a piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds containing a piperazine moiety have been found to affect a variety of biochemical pathways, depending on the disease state they are designed to treat .
Pharmacokinetics
The presence of a piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a piperazine moiety have been found to exhibit a range of effects, depending on their specific structure and the disease state they are designed to treat .
Properties
IUPAC Name |
3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c21-14-3-5-15(6-4-14)23-9-11-24(12-10-23)17(26)2-1-8-25-19(27)18-16(7-13-29-18)22-20(25)28/h3-7,13H,1-2,8-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWVKIXPIOBILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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